N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide
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Overview
Description
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a phenylethanediamide moiety
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by sulfonylation and subsequent amidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure.
Benzenesulfonyl derivatives: Compounds like benzenesulfonamide and benzenesulfonyl chloride share the benzenesulfonyl group.
Phenylethanediamide derivatives: These include compounds like N-phenylethanediamine, which share the phenylethanediamide moiety.
Uniqueness
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide is unique due to its combination of these three functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h1-6,8-9,11-12,16H,7,10,13-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMISZNOKJBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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